3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
CAS No.: 1188908-37-3
Cat. No.: VC3271710
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
* For research use only. Not for human or veterinary use.
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline - 1188908-37-3](/images/structure/VC3271710.png)
CAS No. | 1188908-37-3 |
---|---|
Molecular Formula | C16H15N3O3 |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline |
Standard InChI | InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3 |
Standard InChI Key | UZLZUPIBLLHMLD-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC |
Chemical Properties and Structure
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is a quinazoline derivative characterized by a specific molecular architecture that contributes to its biochemical properties. The compound features a quinazoline core with methoxy substituents at positions 6 and 7, connected via an oxygen linkage to an aniline group at position 3.
Physical and Chemical Properties
The compound's fundamental chemical properties are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1188908-37-3 |
Molecular Formula | C16H15N3O3 |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline |
Standard InChI | InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3 |
InChIKey | UZLZUPIBLLHMLD-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC |
The compound features a quinazoline core with two methoxy groups at positions 6 and 7, which contribute to its lipophilicity and potential pharmacokinetic properties. The aniline moiety connected through an oxygen atom provides a primary amine functional group that can participate in various chemical interactions and modifications.
Structural Features and Chemical Reactivity
The structural arrangement of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline incorporates several key functional groups that influence its reactivity:
-
The dimethoxy groups at positions 6 and 7 of the quinazoline ring system enhance electron density in the heterocyclic core.
-
The ether linkage between the quinazoline and aniline components provides conformational flexibility.
-
The primary amine group on the aniline moiety serves as a potential reaction site for further modification.
These structural features collectively contribute to the compound's potential to interact with biological targets and participate in various chemical transformations.
Biological Activities
Quinazolines as Bioactive Compounds
Quinazolines as a class exhibit diverse biological activities that make them valuable in drug discovery and development. These activities include:
-
Anticancer properties through inhibition of various cellular pathways
-
Anti-inflammatory effects in multiple tissue types
-
Antimicrobial activities against various pathogens
The specific functional groups and their arrangement in 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline likely contribute to its biological profile, potentially targeting specific cellular receptors or enzymes.
Research Applications
Use as a Chemical Intermediate
Beyond direct biological applications, the compound may serve as a valuable intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The aniline functional group provides an excellent reaction site for further derivatization through various chemical transformations.
Comparison with Related Compounds
Structural Similarities with Quinoline Derivatives
It is important to distinguish 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline from the similar compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. While structurally related, these compounds differ in their heterocyclic core (quinazoline versus quinoline), which significantly affects their biological properties and applications .
The quinoline derivative serves as a key intermediate in the synthesis of Cabozantinib, a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, invasion, and metastasis in renal cell carcinoma (RCC) . This related compound targets MET (hepatocyte growth factor receptor protein), vascular endothelial growth factor receptors (VEGFRs), and AXL, which are important in cancer progression .
Structure-Activity Relationship Considerations
The structural differences between quinazoline and quinoline cores, as well as the position of the aniline moiety (meta versus para), significantly impact receptor binding profiles and subsequent biological activities. These structure-activity relationships are crucial for understanding the potential applications of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline compared to similar compounds.
Future Research Directions
Expanding Synthesis Methodologies
Future research could focus on developing more efficient and environmentally friendly synthesis methods for 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline. This might include:
-
Exploration of green chemistry approaches utilizing more sustainable reagents
-
Development of one-pot synthesis methods to reduce the number of isolation and purification steps
-
Investigation of enzymatic or biocatalytic routes for stereoselective synthesis of derivatives
Comprehensive Biological Evaluation
A systematic evaluation of the biological activities of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline would provide valuable insights into its potential therapeutic applications. Key areas for investigation include:
-
Detailed cytotoxicity profiling against diverse cancer cell lines
-
Evaluation of receptor binding profiles to identify potential molecular targets
-
In vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models
-
Exploration of potential synergistic effects with established therapeutic agents
Structural Modifications for Enhanced Activity
The basic structure of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline provides a scaffold for further modifications to enhance biological activity and pharmacokinetic properties. Potential modifications include:
-
Substitution of the aniline amino group to create more complex derivatives
-
Modification of the methoxy substituents to alter lipophilicity and receptor interactions
-
Introduction of additional functional groups to enhance target specificity
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume